![molecular formula C12H22Cl2N2O B1389005 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride CAS No. 1185299-34-6](/img/structure/B1389005.png)

1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride

Description

Historical Context and Development

The development of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride can be traced through the broader historical evolution of bipiperidine chemistry, which has its roots in the late 19th and early 20th centuries. The foundational work on bipyridine compounds began in 1888 with the first discovery of 2,2'-bipyridine, marking the beginning of a rich field of heterocyclic chemistry that would eventually expand to include various bipiperidine derivatives. The early investigations into bipyridine structures were driven by their perceived similarity to naturally occurring alkaloids such as nicotine, which sparked interest in their potential biological activities and synthetic applications.

The specific synthesis and characterization of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone derivatives emerged from the need to develop more sophisticated heterocyclic compounds for pharmaceutical applications. The compound can be synthesized through various methods, primarily involving the reaction of bipiperidine derivatives with chloroethanone under controlled conditions. The synthesis typically involves several key steps, including the preparation of the bipiperidine precursor followed by acylation with chloroacetyl chloride or similar reagents to introduce the chloroethanone moiety. Industrial settings have employed continuous flow reactors to enhance yield and consistency by maintaining optimal reaction conditions automatically, demonstrating the compound's commercial viability and importance.

The development of this particular compound represents a convergence of classical heterocyclic chemistry with modern pharmaceutical chemistry needs. The incorporation of the chloroethanone functional group into the bipiperidine framework was motivated by the desire to create molecules capable of specific biological interactions while maintaining the structural integrity and chemical stability that characterizes bipiperidine derivatives. Patent literature from the early 2000s indicates significant industrial interest in bipiperidine carbonyl chloride derivatives, particularly for their role as intermediates in the synthesis of important pharmaceutical compounds such as irinotecan.

Significance in Heterocyclic Chemistry

The significance of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative example of how heterocyclic compounds can be systematically modified to achieve desired chemical and biological properties. Heterocyclic compounds bearing nitrogen atoms have demonstrated tremendous importance in drug discovery, with pyrimidine and related structures showing gratifying biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. The bipiperidine core structure in this compound represents a significant advancement in heterocyclic design, as it combines two piperidine rings in a configuration that allows for enhanced molecular interactions and improved pharmacological properties.

The compound's molecular structure, with the formula C₁₂H₂₂Cl₂N₂O and molecular weight of 281.22 grams per mole, demonstrates the sophisticated level of structural complexity that modern heterocyclic chemistry can achieve. The presence of both nitrogen-containing heterocycles and reactive functional groups makes this compound particularly valuable for further synthetic transformations and biological evaluations. The chloroethanone moiety serves as an electrophilic center that can participate in nucleophilic substitution reactions, while the bipiperidine core provides a stable scaffold that can interact with various biological targets.

Recent advances in heterocyclic chemistry have highlighted the importance of compounds like 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride in bridging the gap between fundamental chemical research and practical applications. The compound's ability to undergo various chemical reactions, including substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or alcohols, makes it a versatile building block for the synthesis of more complex molecules. Additionally, the bipiperidine framework can coordinate with metal centers, opening possibilities for applications in catalysis and materials science beyond traditional pharmaceutical applications.

Relationship to Bipiperidine Derivative Family

The relationship of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride to the broader bipiperidine derivative family is fundamental to understanding its chemical behavior and potential applications. The parent compound, 1,4'-Bipiperidine, has the molecular formula C₁₀H₂₀N₂ and serves as the core structural unit for numerous derivatives, including the chloroethanone variant under discussion. The 1,4'-bipiperidine structure consists of two piperidine rings connected through a nitrogen-carbon bond, creating a flexible yet stable molecular framework that has proven exceptionally useful in pharmaceutical development.

Within the bipiperidine family, structural variations occur primarily through substitution at different positions on the piperidine rings or through the introduction of functional groups that modify the compound's chemical and biological properties. The chloroethanone substitution in 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride represents a specific modification designed to introduce electrophilic reactivity while maintaining the fundamental bipiperidine structural integrity. This modification places the compound within a subfamily of acylated bipiperidine derivatives that have shown particular promise in pharmaceutical applications.

The bipiperidine derivative family encompasses compounds with diverse applications ranging from pharmaceutical intermediates to materials science applications. For instance, bipiperidine compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-anxiety medications, where they enhance efficacy and safety profiles. The structural flexibility of the bipiperidine core allows for the creation of molecules that can interact with multiple biological targets while maintaining favorable pharmacokinetic properties.

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 1,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | Bipiperidine core | Pharmaceutical intermediate |

| 1,4'-Bipiperidine hydrochloride | C₁₀H₂₁ClN₂ | 204.74 | Bipiperidine core, HCl salt | Enhanced solubility form |

| 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone | C₁₂H₂₁ClN₂O | 244.76 | Bipiperidine, chloroethanone | Synthetic intermediate |

| 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride | C₁₂H₂₂Cl₂N₂O | 281.22 | Bipiperidine, chloroethanone, HCl | Pharmaceutical research |

The mechanism of action for bipiperidine derivatives, including 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride, involves their interaction with biological targets such as receptors and enzymes through multiple pathways. The bipiperidine core can interact with neurotransmitter systems, providing insights into brain function and potential treatments for neurological disorders. Research indicates that compounds of this class have potential therapeutic effects in treating neurological disorders due to their ability to modulate receptor activity, though specific mechanisms require further investigation.

The relationship between this compound and other members of the bipiperidine family is also evident in their synthetic accessibility and chemical reactivity patterns. The synthetic routes employed for creating 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride draw upon established methodologies for bipiperidine synthesis while incorporating additional steps to introduce the chloroethanone functionality. This synthetic relationship ensures that advances in bipiperidine chemistry directly benefit the development and optimization of related compounds, creating a synergistic effect that accelerates research progress across the entire family of derivatives.

Properties

IUPAC Name |

2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-4-11(5-9-15)14-6-2-1-3-7-14;/h11H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYPEPUXTDMGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-34-6 | |

| Record name | Ethanone, 1-[1,4′-bipiperidin]-1′-yl-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Route

The preparation generally follows a two-step approach:

Detailed Methodology

A representative synthetic procedure is as follows:

| Parameter | Details |

|---|---|

| Starting material | 1-(2-chloropyridin-3-yl)ethanone or similar 2-chloro-1-aryl ethanone derivatives |

| Nucleophile | 1,4'-bipiperidinyl or piperidine derivatives |

| Solvent | Anhydrous methanol or dichloromethane |

| Catalyst/Base | Sodium methoxide or other mild bases |

| Atmosphere | Nitrogen or inert atmosphere |

| Temperature | Room temperature to mild heating (e.g., 25–40 °C) |

| Reaction time | 4 hours |

| Workup | Addition of water, extraction with organic solvents, drying over anhydrous sodium sulfate |

| Purification | Rotary evaporation, sometimes followed by recrystallization or chromatography |

| Yield | Approximately 50–55% based on reported experiments |

Example Experimental Procedure:

- Sodium methoxide (0.065 g, 1.2 mmol) and 1-(2-chloropyridin-3-yl)ethanone (0.063 g, 0.4 mmol) are stirred in anhydrous methanol (1.5 mL) under nitrogen atmosphere for 4 hours.

- After completion, the reaction mixture is cooled to room temperature, water (0.5 mL) is added.

- The mixture is concentrated via rotary evaporation to remove methanol.

- The aqueous residue is partitioned between dichloromethane (20 mL) and water (20 mL).

- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product as an orange oil.

- The crude product is used without further purification or subjected to additional purification as needed.

- Yield obtained is approximately 53%.

Reaction Monitoring and Characterization

- NMR Spectroscopy: $$^{1}H$$-NMR confirms the structure with characteristic chemical shifts, e.g., aromatic protons at δ 8.33, 8.13, and 7.00 ppm, methylene protons at δ 4.08 ppm, and methyl protons at δ 2.67 ppm.

- Mass Spectrometry: ESI+ mode shows molecular ion peaks consistent with the expected molecular weight (m/z (M+H)+ = 152).

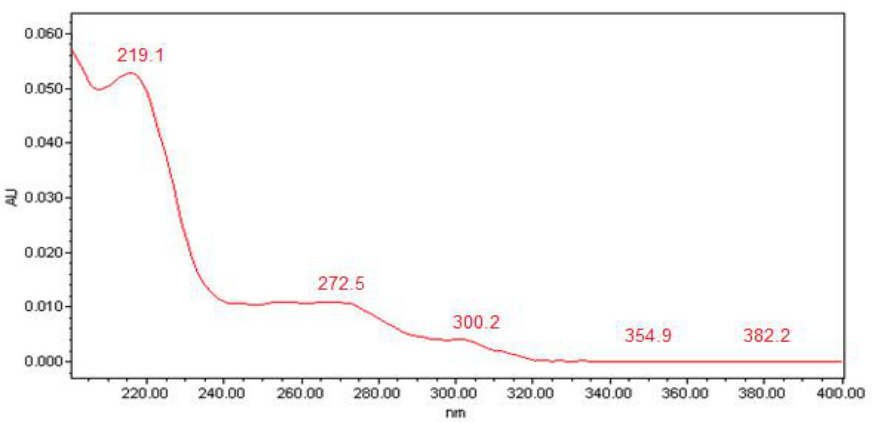

- Chromatographic Techniques: HPLC and LC-MS are used for purity assessment and reaction progress monitoring.

Comparative Data Table of Key Reaction Conditions and Outcomes

| Parameter | Condition/Result | Notes |

|---|---|---|

| Solvent | Anhydrous methanol | Ensures anhydrous environment for reaction |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture interference |

| Base | Sodium methoxide | Facilitates nucleophilic substitution |

| Reaction Time | 4 hours | Sufficient for completion |

| Temperature | Room temperature | Mild conditions avoid decomposition |

| Yield | 53% | Moderate yield typical for this reaction |

| Product State | Orange oil (crude) | Can be purified further if required |

Research Findings and Notes

- The preparation of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride requires strict control of moisture and oxygen to prevent side reactions.

- The use of sodium methoxide in methanol under inert atmosphere is critical for achieving acceptable yields.

- The crude product often requires further purification depending on the intended application.

- The reaction is sensitive to temperature and time, with prolonged heating or exposure to moisture reducing yield and purity.

- Analytical data such as NMR and MS are essential for confirming the identity and purity of the synthesized compound.

- Alternative synthetic routes involving different chloro-ketone precursors or substitution conditions may be explored but are less documented in open literature.

Chemical Reactions Analysis

1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industrial Applications: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidinyl group can interact with protein binding sites, while the chloro-ethanone moiety can undergo nucleophilic substitution reactions, leading to the modification of target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 1-(4’-(Benzo[b]thiophen-2-yl)-1,4’-bipiperidinyl-1’-yl)-2-(dimethylamino)ethanone (Compound 31)

- Key Features: Replaces the chloroacetyl group with a dimethylaminoacetyl moiety and incorporates a benzo[b]thiophen-2-yl aromatic system.

- Molecular Weight : 419.21 g/mol (vs. ~316.42 g/mol for the target compound).

- Synthesis Yield: 28% via acylation with dimethylaminoacetyl chloride, indicating moderate efficiency in analogous reactions .

- Significance : The extended aromatic system may enhance binding affinity to hydrophobic enzyme pockets, a design strategy absent in the target compound.

2.1.2. 1-(2-Chloroacetyl)piperidin-3-one

- Key Features: A monocyclic piperidine derivative with a chloroacetyl group and a ketone at the 3-position.

- Molecular Weight : ~175.63 g/mol, significantly lower due to the absence of a second piperidine ring.

- Commercial Availability : Supplied by five manufacturers, suggesting industrial relevance for intermediates or bioactive precursors .

2.1.3. Memantine Hydrochloride and Tapentadol Hydrochloride

- Structural Divergence : While these pharmaceuticals share the hydrochloride salt form, their scaffolds (adamantane for memantine, benzoid for tapentadol) differ markedly from the bipiperidinyl system .

- Functional Insight : Highlights the versatility of hydrochloride salts in modulating pharmacokinetics, even with divergent backbones.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Optimization : Low yields in bipiperidinyl acylation (e.g., 28% for Compound 31) highlight the need for improved catalysts or protecting-group strategies .

Biological Activity

1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride is a biochemical compound with significant applications in proteomics and medicinal chemistry. Its molecular formula is CHClNO·HCl, and it has a molecular weight of 281.22 g/mol. This compound is primarily utilized for studying protein interactions and functions, as well as in the development of therapeutic agents.

The synthesis of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride involves the reaction between 1,4'-bipiperidine and 2-chloroacetyl chloride, typically in an organic solvent like dichloromethane with triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The product is purified through recrystallization or chromatography .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bipiperidinyl group can bind to protein sites, while the chloro-ethanone moiety can undergo nucleophilic substitution reactions. These interactions can influence various biochemical pathways and cellular processes .

Biological Activity

Antimicrobial Activity : Recent studies have indicated that 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). In high-throughput screening assays, compounds similar to this one demonstrated significant inhibition of M. tuberculosis growth, suggesting potential as an anti-tubercular agent .

Cell Cycle Effects : In vitro studies have shown that compounds related to 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride can affect cell cycle distribution in cancer cells. For example, treatment with certain derivatives led to an increased proportion of cells in the G0/G1 phase and a decrease in the G2/M phase, indicating a potential mechanism for inhibiting cancer cell proliferation .

Study on Antimycobacterial Activity

In a study involving a library of compounds tested against M. tuberculosis, several derivatives of bipiperidinyl compounds were identified that exhibited potent activity with minimum inhibitory concentrations (MIC) below 20 µM. This highlights the potential of 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride as a lead compound for developing new anti-tubercular drugs .

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship study focused on bipiperidinyl derivatives revealed that modifications to the piperidine moiety could enhance potency while maintaining low cytotoxicity. For instance, analogs with specific substitutions demonstrated improved activity against M. tuberculosis compared to their parent compounds .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Activity |

|---|---|---|---|

| 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride | CHClNO·HCl | 281.22 g/mol | Antimicrobial against M. tuberculosis |

| 1-[1,4']Bipiperidinyl-1'-yl-2-bromo-ethanone | CHBrNO | ~281 g/mol | Similar activity profile but different reactivity |

| 1-[1,4']Bipiperidinyl-1'-yl-2-iodo-ethanone |

Q & A

Q. What synthetic routes are available for 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer : A common approach involves nucleophilic substitution between bipiperidine derivatives and chloroacetyl chloride under controlled anhydrous conditions. Optimization includes:

- Using aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Maintaining temperatures between 0–5°C to suppress thermal decomposition.

- Employing stoichiometric equivalents of HCl to precipitate the hydrochloride salt for improved yield .

For purity, recrystallization from ethanol/water mixtures is recommended. Reaction progress can be monitored via TLC (silica gel, chloroform:methanol 9:1) .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic and chromatographic methods?

Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30) at 1 mL/min; retention time should align with reference standards .

- NMR : Compare ¹H/¹³C spectra to published data for bipiperidinyl derivatives (e.g., δ ~2.5–3.5 ppm for piperidinyl protons, δ ~170 ppm for ketone carbonyl) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₂₂ClN₂O·HCl, calc. 310.1) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation of bipiperidinyl derivatives?

Methodological Answer :

- Variable Temperature NMR : Use to distinguish dynamic rotational isomers in piperidinyl rings (e.g., coalescence temperature studies) .

- Density Functional Theory (DFT) : Compare computed IR spectra (B3LYP/6-31G* level) with experimental data to validate carbonyl (C=O) and C-Cl stretching modes (~1700 cm⁻¹ and ~750 cm⁻¹, respectively) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethanol/ether mixtures and analyzing unit cell parameters .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under different pH conditions?

Methodological Answer :

- Solubility Profiling : Perform phase-solubility studies in buffers (pH 1–10) to identify optimal dissolution conditions (e.g., enhanced solubility at pH < 3 due to protonation of piperidinyl N-atoms) .

- Stability Testing : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the chloroethanone group) should be quantified .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its physicochemical properties?

Methodological Answer :

- Receptor Binding Assays : Screen for affinity at neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT2A) using radioligand displacement (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) .

- Cell Permeability : Assess via Caco-2 monolayers; logP (predicted ~2.1) suggests moderate permeability, but confirm experimentally using LC-MS/MS quantification .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore in neurotransmitter receptor interactions?

Methodological Answer :

- Analog Synthesis : Modify the chloroethanone moiety (e.g., replace Cl with Br or CF₃) and bipiperidinyl substituents (e.g., methyl groups at specific positions) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural variations with receptor binding data. Validate models via leave-one-out cross-validation (q² > 0.5) .

- Functional Assays : Measure intracellular cAMP levels in HEK293 cells expressing target receptors to evaluate agonist/antagonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.